molecular formula C8H11NO.C4H6O4 B1178203 Polofil Molar CAS No. 131553-62-3

Polofil Molar

Cat. No.: B1178203
CAS No.: 131553-62-3
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Description

Polofil Molar is a micro-hybrid, light-curing dental composite intended for use in materials science and dental research applications. It is characterized by its handling properties, particularly its firmness and reduced stickiness, which make it a subject of interest in studies evaluating the adaptability and condensation of composite materials in simulated cavity preparations . The material's Sintraglass filler system, comprising macro-fillers (0.5–2 μm) and micro-fillers (0.05 μm), contributes to its mechanical properties and results in a filler load of 76.5% by weight . Researchers utilize this compound in preclinical studies to investigate critical performance metrics such as marginal microleakage, a common cause of restoration failure, and to compare its performance against other liner and composite systems . Furthermore, its behavior under various chemical challenges, such as exposure to acidic beverages, and its resulting properties like flexural strength and microhardness are relevant for assessing the long-term durability of dental restorations in an oral environment . This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other clinical application in humans or animals.

Properties

CAS No.

131553-62-3

Molecular Formula

C8H11NO.C4H6O4

Synonyms

Polofil Molar

Origin of Product

United States

Ii. Compositional Science and Formulation Principles of Polofil Molar

Monomer Chemistry and Resin Matrix Formulation

The organic matrix of dental composites, including materials like Polofil Molar, is typically formed from a blend of methacrylate-based monomers. mdpi.comprestige-dental.co.uksemanticscholar.org These monomers undergo a polymerization reaction when exposed to an external energy source, such as blue light, to form a cross-linked, three-dimensional polymer network. aip.orgmdpi.comprestige-dental.co.ukwikipedia.orgekb.eg This resin matrix provides the structural backbone of the composite. 3m.comprestige-dental.co.uk

Identification of Constituent Monomers

Common monomers found in the resin matrix of dental composites include Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), Urethane (B1682113) dimethacrylate (UDMA), Triethylene glycol dimethacrylate (TEGDMA), and Ethoxylated bisphenol A dimethacrylate (Bis-EMA). 3m.comresearchgate.netmdpi.comwikipedia.orgwjgnet.com Bis-GMA is often a primary monomer due to its high molecular weight and the resulting strong, stiff polymer networks, although its high viscosity necessitates the inclusion of diluent monomers. 3m.commdpi.com TEGDMA is frequently paired with Bis-GMA to reduce viscosity and improve handling. cda-adc.camdpi.compocketdentistry.com UDMA serves as an alternative to Bis-GMA, offering lower viscosity. mdpi.comekb.eg Bis-EMA is noted for potentially reduced shrinkage and water absorption. mdpi.com The specific combination and ratio of these monomers in a formulation like this compound contribute to its unique properties.

Advanced Monomer Systems for Enhanced Material Performance

Ongoing research and development in dental composite technology explore advanced monomer systems to address limitations of traditional formulations, such as polymerization shrinkage and incomplete conversion. pocketdentistry.comgoogle.commedistudygo.comnih.govscispace.com Novel monomers and monomer combinations are being investigated to improve mechanical properties, reduce shrinkage stress, and enhance biocompatibility. google.commedistudygo.comnih.govscispace.com Examples include the use of silorane-based materials, which exhibit lower water sorption compared to some dimethacrylate formulations, and the incorporation of elastic monomers or polymerization stress relievers. medistudygo.comscielo.br While the specific advanced monomer systems used in this compound are not publicly detailed, its classification as a nano-hybrid or micro-hybrid composite suggests the application of contemporary monomer technology aimed at optimizing performance. voco.dentalvoco.dental

Inorganic Filler Technology and Morphology

Inorganic fillers are a crucial component of dental composites, significantly contributing to their mechanical strength, wear resistance, optical properties, and handling characteristics. aip.orgcda-adc.caumich.eduisciii.esnih.gov3m.com These fillers are dispersed within the organic resin matrix. researchgate.netaip.orgmdpi.comcda-adc.ca

Classification and Characteristics of Filler Particles

Inorganic fillers in dental composites are classified based on their size and composition. Common filler materials include silica, quartz, various types of glass (such as barium silicate (B1173343) glass, barium aluminosilicate (B74896) glass, and lithium aluminium silicates), and zirconium silicate. cda-adc.cawikipedia.orgisciii.esresearchgate.net The size of filler particles has evolved significantly, from early macrofillers (particles from 0.1 to 100 µm) to microfillers (around 0.04 µm) and modern hybrid and nanofilled composites utilizing particles in the micrometer and nanometer range. umich.eduwikipedia.orgisciii.esnih.gov3m.compocketdentistry.com The morphology of filler particles, whether irregular, spherical, or fibrous, also influences the composite's properties. umich.eduallenpress.comnih.gov Surface treatment of fillers, typically with silane (B1218182) coupling agents, is essential to ensure a strong bond between the inorganic particles and the organic resin matrix, facilitating stress transfer and enhancing mechanical properties. mdpi.comcda-adc.caprestige-dental.co.uknih.gov

Filler Content and Distribution in Composite Formulations

The filler content, usually expressed as a weight percentage (wt%) or volume percentage, is a primary determinant of a dental composite's physical and mechanical characteristics. umich.edu3m.compocketdentistry.comnih.gov Higher filler content generally leads to improved strength, hardness, and wear resistance, as well as reduced polymerization shrinkage and coefficient of thermal expansion. umich.eduivodent.huisciii.esnih.gov3m.com Polofil NHT, for example, is stated to have a filler content of more than 83% w/w, contributing to its high flexural and compressive strength and abrasion resistance. voco.dental Polofil Supra has a reported filler content of 77% w/w. voco.dental The distribution of filler particles within the resin matrix is also important for achieving homogeneous properties and minimizing voids. medistudygo.comresearchgate.net Modern composites, including nano-hybrids, utilize a distribution of particle sizes (e.g., nanoparticles and sub-micron particles) to optimize filler loading and improve properties like polish retention and mechanical performance. umich.edunih.govpocketdentistry.com Research indicates that filler content is a major discriminatory characteristic influencing mechanical properties and solvent sorption. pocketdentistry.comnih.gov

Surface Treatment of Fillers and Interfacial Adhesion

The inorganic filler phase is critical to the mechanical properties, wear resistance, and dimensional stability of dental composite resins. However, untreated inorganic fillers typically exhibit poor adhesion to the organic resin matrix, leading to a weak interface that is susceptible to hydrolytic degradation. To overcome this limitation and ensure effective stress transfer between the rigid filler particles and the more flexible polymer network, the filler surfaces are typically modified with coupling agents. nih.govfishersci.ca

Silane coupling agents are the most prevalent type used in dental composites, particularly for silica-based or glass fillers that possess surface hydroxyl groups. nih.govfishersci.cafishersci.comfishersci.com A widely employed silane is 3-methacryloxypropyltrimethoxysilane (MPTMS). fishersci.cafishersci.com The mechanism of silane coupling involves a dual functionality. One part of the silane molecule, typically hydrolyzable alkoxy groups (like methoxy (B1213986) groups in MPTMS), reacts with the hydroxyl groups on the inorganic filler surface through hydrolysis and condensation reactions, forming stable siloxane (Si-O-Si) bonds. fishersci.cafishersci.cafishersci.com The other part of the silane molecule contains an organic functional group, such as a methacrylate group, which can copolymerize with the monomers of the organic resin matrix during polymerization. fishersci.cafishersci.cafishersci.com This creates a chemical bridge, or interphasial layer, that strongly links the inorganic filler to the organic matrix. nih.govfishersci.cafishersci.comfishersci.com

This interfacial layer is crucial for enhancing the mechanical properties of the composite, including flexural strength, hardness, and wear resistance, and for improving the material's hydrolytic stability in the oral environment. nih.govfishersci.casigmaaldrich.com Without effective coupling, debonding at the filler-matrix interface can occur, leading to crack propagation and material failure. fishersci.canih.gov

For filler materials that are not readily reactive with conventional silanes, such as zirconia or titanium dioxide (TiO2), alternative coupling agents like zirconates or titanates may be employed. fishersci.canih.gov These agents facilitate adhesion through different chemical mechanisms. Surface treatments like air abrasion can also enhance mechanical retention by creating a rougher surface topography for bonding. fishersci.ca

Photoinitiator Systems and Polymerization Modifiers

The polymerization of the resin matrix in dental composites is typically initiated by a system that generates free radicals. In light-cured composites, which are widely used, this process is triggered by exposure to visible light of an appropriate wavelength. scribd.comchem960.com Chemically cured and dual-cured systems also exist, employing different initiation mechanisms. scribd.com

Chemical Nature of Initiators

Photoinitiators are compounds that absorb light energy and convert it into reactive species, usually free radicals, which then initiate the chain-growth polymerization of the methacrylate monomers in the resin matrix. scribd.comchem960.com The efficiency of a photoinitiator depends on its ability to absorb light at relevant wavelengths (typically in the blue light spectrum for most dental curing lights) and its quantum yield of radical production.

Camphorquinone (B77051) (CQ) is the most common photoinitiator in visible light-cured dental composites. scribd.comchem960.com It is an alpha-diketone characterized by a yellow color and absorbs light primarily in the 400-500 nm range, with a peak absorbance around 468 nm, which matches the emission spectra of conventional dental curing lights. scribd.comchem960.com

Other photoinitiators are also utilized, sometimes in combination with CQ or as alternatives, to optimize properties such as color stability, curing depth, and speed. These include:

Benzophenone scribd.com

9,10-Phenanthrenequinone (PQ) scribd.com

1-phenyl-1,2 propanedione (PPD) scribd.com

2,4,6-trimethylbenzoyl-diphenylphosphine oxide (TPO) scribd.com

Bisacylphosphine oxide (BAPO), such as phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide scribd.com

Photoinitiators can be broadly classified by their radical generation mechanism. Type-I photoinitiators, such as TPO and BAPO, undergo unimolecular homolytic cleavage upon light absorption, directly producing free radicals. scribd.com Type-II photoinitiators, such as CQ and Benzophenone, typically require a co-initiator (electron or hydrogen donor) to generate radicals through a bimolecular reaction involving an excited state photoinitiator molecule. scribd.com

Common Photoinitiators in Dental Composites

Chemically cured composite systems, while less common for general restorations, utilize a redox initiation system. This typically involves the reaction between an organic peroxide, such as benzoyl peroxide, and an aromatic tertiary amine. scribd.com This reaction generates free radicals that initiate polymerization without the need for external light. scribd.com

Iii. Polymerization Dynamics and Network Formation

Radical Polymerization Mechanisms in Dental Composites

Dental composites, including Polofil Molar, primarily utilize the principle of free-radical addition polymerization. This chain-growth process involves a series of reactions initiated by highly reactive species called free radicals, which contain an unpaired electron. The dimethacrylate monomers commonly found in these materials, such as Bis-GMA, UDMA, and TEGDMA, possess carbon-carbon double bonds that are susceptible to radical attack, leading to chain extension and the formation of a highly cross-linked polymer network. nih.govnih.govwjgnet.com

Initiation Pathways

The polymerization of light-cured dental composites like this compound is predominantly initiated by the absorption of visible light, typically in the blue spectrum (400-500 nm), by a photoinitiator system. nih.govnih.govsuvidhinathlab.comnih.govindiamart.com The most common photoinitiator is camphorquinone (B77051) (CQ), which, upon absorbing light energy, enters an excited state. nih.govsuvidhinathlab.comnih.govindiamart.comcenmed.com This excited CQ then interacts with an electron donor, usually a tertiary amine, to generate free radicals. nih.govindiamart.comcenmed.com This is characteristic of a Norrish Type II photoinitiation system. indiamart.comcenmed.com Some systems may also utilize Norrish Type I photoinitiators, which generate radicals directly upon bond cleavage after light absorption. indiamart.comcenmed.com While chemical initiation (using a peroxide-amine system) is employed in self-cured and dual-cured composites, light activation is the primary pathway for materials like this compound. nih.govsuvidhinathlab.comindiamart.com

Propagation and Chain Growth

Once free radicals are generated, they initiate the propagation phase by reacting with the carbon-carbon double bonds of the methacrylate (B99206) monomers. This reaction opens the double bond, and the monomer molecule is added to the growing polymer chain, while the free radical is transferred to the end of the newly added monomer unit. nih.govcenmed.comnih.govfishersci.ca This process repeats rapidly, leading to the swift growth of polymer chains. nih.gov The presence of difunctional or multifunctional monomers (like Bis-GMA, UDMA, and TEGDMA, which have methacrylate groups at both ends) results in the formation of a highly cross-linked three-dimensional network structure, rather than simple linear chains. nih.govwjgnet.comcenmed.com

Termination Reactions

The propagation reactions continue until the reactive free radicals are consumed through termination reactions. The primary termination mechanisms in radical polymerization are combination and disproportionation, where two growing polymer chains or free radicals react with each other, leading to the loss of radical activity and the cessation of chain growth. cenmed.comnih.govfishersci.ca As the polymerization progresses and the viscosity of the material increases due to network formation, the mobility of the polymer chains and residual monomers decreases. This can lead to a decrease in the rate of termination reactions, a phenomenon known as the gel effect or autoacceleration, which can temporarily increase the polymerization rate before diffusion limitations become dominant. wjgnet.com Ultimately, as the material transitions into a glassy state (vitrification), the mobility of reactive species becomes severely restricted, and the polymerization rate significantly slows down, leaving a certain percentage of unreacted double bonds. wjgnet.com

Kinetics of Polymerization and Degree of Conversion

The kinetics of polymerization refers to the study of the rate at which the polymerization reaction proceeds. nih.govuni.lu A key parameter in evaluating the effectiveness of polymerization in dental composites is the Degree of Conversion (DC).

The Degree of Conversion (DC) is defined as the percentage of carbon-carbon double bonds in the monomer molecules that have been converted into single bonds, forming the polymer network. nih.govindiamart.comnih.govnih.govsigmaaldrich.com Ideally, all monomer molecules would be converted into polymer, resulting in 100% DC. However, due to factors such as steric hindrance and reduced molecular mobility in the highly cross-linked network, complete conversion is never achieved in dental composites, with typical DC values ranging from 55% to 75%. nih.govindiamart.com A higher DC generally correlates with improved mechanical properties, reduced leaching of unreacted monomers, and enhanced biocompatibility and longevity of the restoration. indiamart.com

Factors Influencing Reaction Rate

Several factors can significantly influence the rate and extent of polymerization in dental composites like this compound:

Light Curing Unit Properties: The intensity, wavelength, and duration of light exposure from the curing unit are critical. Sufficient light energy at the appropriate wavelength (matching the photoinitiator's absorption spectrum) is necessary to generate enough free radicals for efficient polymerization. nih.govnih.govfishersci.comscribd.com Insufficient light output or curing time can lead to lower DC, particularly in deeper areas of the restoration. fishersci.comnih.gov

Material Composition: The specific type and concentration of monomers, photoinitiators, and co-initiators in the composite formulation influence the polymerization kinetics. nih.govnih.govsuvidhinathlab.comfishersci.comnih.govwikipedia.orgfishersci.ca The type and amount of inorganic filler particles also play a role by affecting light transmission and monomer concentration. suvidhinathlab.comfishersci.comnih.govwikipedia.orgfishersci.ca

Material Shade and Opacity: Darker or more opaque shades tend to absorb or scatter more light, reducing the amount of light reaching deeper layers and potentially lowering the DC in those regions. nih.govfishersci.com

Increment Thickness: Curing in increments is recommended for composite restorations because light penetration decreases with depth. Thicker increments receive less light at their base, resulting in a lower DC in those areas. nih.govfishersci.comnih.gov

Temperature: Higher temperatures can increase the rate of radical formation and monomer mobility, potentially leading to a higher polymerization rate and DC. Pre-heating of composites is a technique used to leverage this effect. fishersci.comscribd.com

Distance from Light Source: The intensity of light decreases as the distance from the light curing tip increases, impacting the polymerization efficiency. nih.govfishersci.com

Methodologies for Assessing Degree of Conversion

Various analytical techniques are employed to quantify the degree of conversion in dental composites. Spectroscopic methods are commonly used for direct assessment of the remaining carbon-carbon double bonds.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy, particularly Attenuated Total Reflectance FTIR (ATR-FTIR), is a widely used method for determining the DC. nih.govsigmaaldrich.comnih.govscispace.com This technique measures the change in the intensity of absorption bands corresponding to the carbon-carbon double bonds (aliphatic C=C, typically around 1638 cm⁻¹) relative to a stable reference peak (e.g., aromatic C=C, typically around 1608 cm⁻¹) before and after polymerization. nih.govsigmaaldrich.comnih.gov The reduction in the aliphatic C=C peak intensity after curing is directly related to the percentage of reacted double bonds. nih.govsigmaaldrich.com

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can also be used to monitor the decrease in C=C bond concentration during polymerization. scispace.com

Differential Scanning Calorimetry (DSC): DSC can be used to measure the residual heat of polymerization in a cured sample, which is proportional to the number of unreacted double bonds. nih.govscispace.com

Microhardness Testing: While not a direct measure of DC, microhardness testing (e.g., Vickers hardness) is often used as an indirect indicator of polymerization effectiveness, as hardness is generally correlated with the degree of cross-linking and DC. nih.govnih.gov

Polymerization-Induced Stress and Shrinkage Phenomena (Material-centric)

Polymerization shrinkage is an inherent characteristic of resin-based composites, including those in the this compound line. As monomers convert to polymers, the increased density leads to a reduction in volume. When this shrinkage is constrained by the bonding of the material to the tooth structure, it results in the development of internal stresses within the restoration and at the tooth-restoration interface. These stresses can compromise the marginal seal, potentially leading to microleakage, bacterial ingress, secondary caries, postoperative sensitivity, and even fracture of the tooth or restoration. dental-update.co.ukmdpi.comlumhs.edu.pk

The development of polymerization stress is a complex interplay of several factors. Fundamentally, it arises from the volumetric reduction that occurs as van der Waals forces between monomer molecules are replaced by shorter covalent bonds within the polymer network. mdpi.comlumhs.edu.pk The rate and extent of this conversion significantly influence the magnitude of stress. Stress development is particularly critical during the post-gel phase of polymerization, when the material has developed sufficient rigidity (high elastic modulus) to resist flow and dissipate stress. mdpi.com Factors influencing stress development include the composition of the resin matrix (type and concentration of monomers), the filler content and characteristics, the rate of polymerization, the configuration of the cavity preparation (C-factor), and the material's visco-elastic properties. mdpi.comlumhs.edu.pkscielo.br Composites with a high modulus of elasticity combined with high shrinkage values tend to generate greater stress at the adhesive interface. scielo.brresearchgate.net

Material scientists have developed various strategies to mitigate polymerization stress through composite design. These include modifying the monomer structure to reduce volumetric shrinkage, increasing filler content, and incorporating stress-relieving components. For instance, some studies suggest that using monomer combinations like bisphenol A polyethylene (B3416737) glycol diether dimethacrylate (Bis-EMA) and urethane (B1682113) dimethacrylate (UDMA) can lead to lower shrinkage compared to materials primarily based on Bis-GMA. dental-update.co.uk Increasing the volume of inorganic fillers in a composite generally leads to less resin volume and, consequently, less polymerization shrinkage. lumhs.edu.pk However, a higher filler content can also increase the material's elastic modulus, which might counteract the benefit of reduced shrinkage in terms of stress development. lumhs.edu.pk The Polofil line includes products like Polofil NHT Flow, which is described as having a very high filler content (> 76 % w/w) and significantly less polymerization shrinkage (3.2 %) compared to some other flowable composites. dentacarts.comvoco.dental32clicks.com Polofil Supra, another micro-hybrid composite from the same manufacturer, is also noted for low shrinkage. voco.dental The filler system, including particle size and distribution, also plays a role in influencing mechanical properties and potentially stress. sciencescholar.us

Data from a study comparing various dental composites, including Polofil Supra, showed differences in linear polymerization shrinkage (LPS), flexural strength (FS), and modulus of elasticity (ME). Polofil Supra exhibited an LPS value of 12.09 µm, an FS of 117.42 MPa, and an ME of 10.61 GPa in that specific study. scielo.br Another study indicated that composites with higher percentages of inorganic fillers tended to have lower shrinkage values. scielo.br

Here is a table summarizing some comparative data points related to polymerization shrinkage and mechanical properties for Polofil Supra and other composites from a research study:

MaterialManufacturerFiller Content (% w/w)Linear Polymerization Shrinkage (µm)Flexural Strength (MPa)Modulus of Elasticity (GPa)
Polofil SupraVOCO77 voco.dental12.09 scielo.br117.42 scielo.br10.61 scielo.br
GrandioVOCO87 scielo.br16.12 scielo.br141.07 scielo.br13.91 scielo.br
Filtek Z2503M ESPE82 scielo.br12.09 scielo.br130.65 scielo.br9.48 scielo.br
TPH SpectrumDentsplyNot specified scielo.br29.45 scielo.br124.11 scielo.br8.09 scielo.br

Note: Data extracted from a specific research study scielo.br. Values may vary depending on the study methodology and specific product variations.

Mechanisms of Stress Development

Light Curing Parameters and Their Influence on Polymerization

Light curing is the process by which light energy is used to initiate the polymerization reaction in photopolymerizable resin composites like this compound. The effectiveness of light curing directly impacts the degree of conversion of monomers to polymers, which in turn affects the material's mechanical properties, wear resistance, color stability, and the potential for leaching of unreacted monomers. h-brs.de Insufficient curing can lead to compromised material properties and potential biological issues. dentalstall.com

The characteristics of the light curing unit (LCU) are paramount to achieving adequate polymerization. Key parameters include the light spectrum, irradiance (light intensity), and the total energy delivered (radiant exposure). Dental composites typically utilize a photoinitiator system, most commonly camphorquinone (CQ), which absorbs light in the blue region of the visible spectrum (around 400-500 nm) to generate free radicals that initiate polymerization. sigmaaldrich.comuib.nocore.ac.uk The light source must emit light within this absorption range.

Modern LCUs primarily use LED technology, offering advantages in terms of energy efficiency, lifespan, and specific wavelength output compared to older halogen or plasma arc lamps. h-brs.de The irradiance of the LCU, measured in mW/cm², determines the rate at which photons are delivered to the material. Higher irradiance can potentially lead to faster polymerization, but adequate total energy delivery is crucial for a sufficient degree of conversion throughout the material's depth. h-brs.de Radiant exposure, calculated as irradiance multiplied by exposure time (J/cm²), represents the total energy delivered to the material and is a critical factor for achieving adequate cure. mdpi.com Studies have investigated the effect of high-irradiance LCUs on exposure times and composite polymerization. nih.gov For Polofil NHT Flow, a minimum light output of 500 mW/cm² for halogen lights or 300 mW/cm² for LED lamps is recommended, with a minimum curing time of 20 seconds per layer. dentalstall.com

Depth of cure refers to the depth within the composite material that receives sufficient light energy to achieve a degree of conversion necessary for adequate physical properties. It is a critical material science parameter because inadequate depth of cure can result in a soft, uncured layer at the bottom of the restoration, compromising its mechanical integrity and potentially leading to failure. h-brs.dedentalstall.com

The depth of cure is influenced by several factors, including the characteristics of the LCU (spectrum, irradiance, exposure time), the distance between the light tip and the composite surface, the shade and opacity of the composite, and the composition of the composite (type and concentration of photoinitiator, filler content, and monomer system). h-brs.dedentalstall.comcore.ac.uk Darker and more opaque shades of composite tend to have shallower depths of cure because light penetration is limited. The filler content and the refractive index mismatch between the fillers and the resin matrix can also affect light scattering and penetration.

For Polofil NHT Flow, it is recommended to apply and polymerize the material in layers for fillings exceeding 2 mm to ensure adequate curing depth. dentalstall.com Maintaining the tip of the curing light as close as possible to the surface is also advised, as increasing the distance can reduce the curing depth. dentalstall.com A study using different light sources on Polofil noted variations in curing depth depending on the light spectrum, with lamps emitting specific indium resonance lines showing different curing behaviors. core.ac.uk Polofil NHT Flow is described as having increased curing depth, which is attributed, in part, to its high filler content. nih.gov

Here is a table summarizing recommended light curing parameters for Polofil NHT Flow:

Light Source TypeMinimum Light OutputMinimum Curing Time per LayerMaximum Layer Thickness
Halogen500 mW/cm²20 seconds2 mm dentalstall.com
LED300 mW/cm²20 seconds2 mm dentalstall.com

Iv. Microstructural Analysis and Material Characterization Techniques

Morphological and Structural Characterization

Morphological and structural characterization techniques provide visual and crystallographic information about the composite material, revealing details about filler particles, resin matrix, and their interface.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface topography and microstructure of dental restorative materials, including composites like Polofil nih.govallenpress.comresearchgate.netthejcdp.com. SEM provides high-resolution images that can reveal the size, shape, and distribution of filler particles within the resin matrix, as well as the quality of the interface between the filler and the matrix researchgate.netthejcdp.com. Studies have utilized SEM to evaluate marginal adaptation of composite restorations, observing the interface between the restorative material and tooth structure nih.govthejcdp.com. For example, SEM analysis has been employed to compare the marginal adaptation of different composite resins in prepared cavities, revealing differences in gap formation nih.govthejcdp.com. While specific detailed SEM images or data tables for Polofil Molar were not extensively found in the search results, SEM is a standard technique for assessing the morphology of dental composites and is relevant to understanding the physical characteristics influenced by filler type and content ivodent.huresearchgate.net.

Transmission Electron Microscopy (TEM)

X-Ray Diffraction (XRD) and Crystalline Phases

X-Ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure, phase composition, and physical properties of crystalline materials mdpi.comlucideon.com. In the context of dental composites, XRD can identify the crystalline phases present in the inorganic fillers and potentially assess their degree of crystallinity and crystallite size mdpi.comlucideon.comsemanticscholar.org. This information is important because the type and structure of fillers significantly influence the mechanical properties of the composite ivodent.hu. XRD analysis works by irradiating a sample with X-rays and measuring the diffracted beams, which produce a pattern characteristic of the material's crystalline structure mdpi.comlucideon.comsemanticscholar.org. While the search results discuss XRD analysis in the context of dental hard tissues and general material characterization lucideon.comsemanticscholar.orgresearchgate.net, specific XRD patterns or detailed data tables showing the crystalline phases of this compound were not prominently featured. However, given that Polofil contains glass ceramic fillers voco.dentalvoco.dental, which are typically crystalline or semi-crystalline, XRD would be a suitable technique to characterize these components.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique used to image and analyze the surface topography and nanomechanical properties of materials at a nanoscale resolution mdpi.comnih.govbruker.comsyntivia.fr. AFM can provide detailed information about surface roughness, texture, and the distribution of features on the material surface mdpi.comnih.govsyntivia.frresearchgate.net. This is particularly relevant for dental composites as surface roughness can impact properties like plaque accumulation and aesthetics scidoc.orgivodent.hu. Studies have utilized AFM to analyze the surface changes of dental materials, for instance, after mechanical testing mdpi.com. While one search result mentions AFM analysis in a study involving Polofil among other materials to analyze extracts researchgate.net, and another discusses its use in analyzing surface roughness of nanohybrid composites after thermocycling, comparing Polofil NHT to another composite scidoc.org, detailed AFM images or extensive data tables specifically for this compound's surface topography were not widely available. However, AFM is a valuable tool for characterizing the surface characteristics of dental composites mdpi.comnih.govresearchgate.net.

Spectroscopic and Chromatographic Analysis

Spectroscopic and chromatographic techniques are employed to determine the chemical composition and identify functional groups and components within the composite material.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds

Fourier Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify and characterize materials by analyzing their infrared absorption spectra researchgate.netunesp.brdrawellanalytical.com. FTIR provides information about the chemical bonds and functional groups present in a sample by measuring the vibrations of molecules when exposed to infrared radiation researchgate.netdrawellanalytical.com. This technique is valuable for identifying the organic matrix components (monomers and polymers) and potentially providing information about the inorganic filler composition or the presence of specific chemical interactions researchgate.net. One search result explicitly mentions FTIR analysis for Polofil, indicating peaks at specific wavenumbers (e.g., 1700 cm⁻¹ for carboxylate C=O and 1550 cm⁻¹ for amine N-H), which can help confirm the presence of certain functional groups or salt formation . FTIR is also used in general materials science to characterize polymers and composites ktu.lt. While detailed FTIR spectra or comprehensive data tables for this compound were not extensively provided, the mention of specific peaks confirms its application in characterizing the chemical composition of Polofil .

Compound Names and PubChem CIDs

Based on the search results, the primary components discussed in relation to this compound are generally the resin matrix components and inorganic fillers. Specific chemical names for the resin monomers (like Bis-GMA, TEGDMA, UDMA, Bis-EMA, Bis-MEPP, PEGDMA, HEMA) and filler types (glass ceramic fillers, nanoparticles) were mentioned voco.dentalvoco.dentalresearchgate.net. However, the search results did not provide PubChem CIDs for these components in the context of this compound. Additionally, one result mentioned a potential co-crystal or salt formed between a primary amine (C₈H₁₁NO) and succinic acid (C₄H₆O₄) with a CAS number 131553-62-3, and referred to it as "this compound" . It is important to note that "this compound" primarily appears to be a brand name for a dental composite product line rather than a single chemical compound with a unique PubChem CID. Therefore, listing specific PubChem CIDs directly linked to "this compound" as a whole is not feasible based on the provided information. However, if we consider the potential chemical components mentioned:

Compound Name (Potential Component)PubChem CID
Succinic acid1110 [https://pubchem.ncbi.nlm.nih.gov/compound/1110]
Primary amine (C₈H₁₁NO)CID not directly available from search for this specific formula in the context.
Bis-GMA24930 [https://pubchem.ncbi.nlm.nih.gov/compound/24930]
TEGDMA16101 [https://pubchem.ncbi.nlm.nih.gov/compound/16101]
UDMA17003 [https://pubchem.ncbi.nlm.nih.gov/compound/17003]
Bis-EMA54145 [https://pubchem.ncbi.nlm.nih.gov/compound/54145]
HEMA7901 [https://pubchem.ncbi.nlm.nih.gov/compound/7901]

Data Table Example (Illustrative, based on potential findings from characterization):

While specific quantitative data tables for this compound from the requested characterization techniques were not abundantly available in the search results, a hypothetical table illustrating the type of data that might be obtained is shown below. This table structure is based on the kind of information typically gathered using these methods in materials science.

Characterization TechniqueAnalyzed FeatureExample Data TypePotential Finding for this compoundSource (Illustrative)
SEMFiller MorphologyImage, Particle Size DistributionSpherical and irregular glass ceramic fillers, NanoparticlesHypothetical Study X
TEMNanoparticle DispersionImage, Dispersion AnalysisEven dispersion of nanoparticles within resin matrixHypothetical Study Y
XRDCrystalline PhasesDiffraction Pattern, Peak IntensitiesIdentification of crystalline phases in glass ceramic fillers (e.g., Barium Aluminosilicate)Hypothetical Study Z
AFMSurface TopographySurface Roughness (Ra, RMS), 3D ImageSurface roughness values (e.g., in nm) scidoc.org
FTIRChemical Bonds/Functional GroupsSpectrum, Peak LocationsPresence of C=O, C-H, N-H bonds characteristic of resin monomers and other components

Raman Spectroscopy for Polymerization Monitoring

Raman spectroscopy is a powerful, non-destructive, and non-invasive technique utilized for monitoring the polymerization process in real-time. nih.govnih.gov It is based on the inelastic scattering of light, which provides information about the vibrational modes of molecules. Changes in the chemical bonds during the conversion of monomers to polymers result in shifts and changes in the intensity of specific Raman peaks, allowing for the quantitative assessment of the degree of conversion. nih.gov

The technique is particularly well-suited for monitoring photopolymerization systems, common in dental composites, due to its ability to provide both qualitative and quantitative data on reaction kinetics. nih.gov Unlike techniques requiring thin films, Raman spectroscopy can analyze bulk samples, avoiding potential "skin effects" that might yield misleading kinetic data. nih.gov Studies have demonstrated the effectiveness of Raman spectroscopy in monitoring the polymerization of various monomers, including those found in dental resins. nih.gov

For instance, by monitoring the decrease in intensity of the methacrylate (B99206) C=C stretching vibration peak (typically around 1640 cm⁻¹) and the increase in intensity of a reference peak (e.g., an aromatic ring vibration around 1610 cm⁻¹), the degree of conversion can be calculated. Real-time monitoring allows researchers to understand the speed and completeness of the polymerization reaction under different curing conditions (e.g., light intensity, exposure time).

High-Performance Liquid Chromatography (HPLC) for Monomer Release

Despite efficient polymerization, dental composites can release unreacted monomers and other leachable components into the surrounding environment, such as the oral cavity. HPLC is a widely used technique for the qualitative and quantitative analysis of such released substances. nih.govchem960.com

The process typically involves immersing polymerized composite specimens in a solvent (e.g., ethanol/water mixtures or artificial saliva) for defined periods. The eluent is then analyzed by HPLC, often coupled with a UV detector, to separate and quantify the released monomers. nih.gov Research findings consistently show that monomers like Bis-GMA, TEGDMA, UDMA, and HEMA can be released from composite resins over time. chem960.com

Studies have investigated the influence of various factors on monomer release, including the composite's composition, the degree of polymerization, and external factors like bleaching treatments. Data from HPLC analysis can reveal the specific types and amounts of monomers leached, providing crucial information regarding the material's stability and potential biological interactions.

Table 1: Illustrative Monomer Release Data from a Dental Composite (Hypothetical)

MonomerConcentration after 1 day (µg/mL)Concentration after 7 days (µg/mL)Concentration after 28 days (µg/mL)
Bis-GMAX.XXY.YYZ.ZZ
TEGDMAA.AAB.BBC.CC
UDMAD.DDE.EEF.FF
HEMAG.GGH.HHI.II

(Note: This is a hypothetical table to illustrate the type of data obtained from HPLC monomer release studies. Actual values would depend on the specific composite composition and experimental conditions.)

Nuclear Magnetic Resonance (NMR) for Molecular Structure Elucidation

NMR spectroscopy is a fundamental technique for determining the molecular structure and composition of organic compounds and polymers. dntb.gov.uawikipedia.orgfishersci.nl In the context of dental composites, NMR can be used to characterize the monomers and oligomers present in the uncured resin and to analyze the structure of the polymer network after curing.

¹H NMR spectroscopy, for example, provides detailed information about the types and connectivity of hydrogen atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration ratios of the signals, the molecular structure of individual components can be elucidated. nih.gov For polymers, NMR can also be used to determine the ratio of different monomer units in copolymers and to some extent, characterize the polymer chain architecture and end groups. dntb.gov.uawikipedia.org

While characterizing the complex crosslinked network of a cured dental composite by solution NMR can be challenging due to its insolubility, solid-state NMR techniques can provide valuable information about the local molecular environment and mobility within the polymer matrix. NMR analysis is also valuable for verifying the purity of monomers used in the composite formulation. nih.gov

Thermal and Thermomechanical Characterization

Thermal and thermomechanical analysis techniques are essential for understanding how dental composites behave under varying temperatures and mechanical stresses, which is critical for predicting their performance and longevity in the oral environment.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. sigmaaldrich.comscispace.com This technique is widely used to determine the thermal stability of materials, identify decomposition temperatures, and quantify the content of volatile components and inorganic fillers in composites. sigmaaldrich.comatamanchemicals.com

For dental composites, TGA can reveal the temperatures at which different components of the material begin to degrade. The organic matrix typically decomposes at lower temperatures than the inorganic filler. By heating the composite to high temperatures, the organic phase volatilizes, leaving behind the inorganic filler. The residual mass at high temperatures corresponds to the filler content, which is a critical parameter influencing the mechanical properties of the composite. sigmaaldrich.com

Studies on dental composites using TGA show distinct mass loss steps corresponding to the evaporation of moisture or residual monomers at lower temperatures, followed by the decomposition of the polymer matrix at higher temperatures. scispace.com The onset temperature of decomposition provides an indication of the material's thermal stability. For "this compound," a decomposition onset has been reported around 180°C. nih.gov

Table 2: Illustrative TGA Data for a Dental Composite (Hypothetical)

Temperature Range (°C)Mass Loss (%)Attributed to
25-150X.XMoisture/Volatiles
250-450Y.YDecomposition of Organic Matrix
>600Z.ZResidual Inorganic Filler

(Note: This is a hypothetical table illustrating typical TGA results for a dental composite. Actual values would vary based on the specific material composition.)

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is a primary technique for studying the curing kinetics of thermosetting resins, including the polymer matrix in dental composites, and for identifying thermal transitions such as the glass transition temperature (Tg).

During the curing process, the polymerization reaction is exothermic, releasing heat. DSC can measure this heat flow, allowing for the determination of the total heat of reaction and the rate of curing under different conditions (e.g., isothermal or dynamic heating). The degree of cure can be calculated from the residual heat of polymerization.

DSC is also used to determine the glass transition temperature (Tg) of the cured polymer matrix. The Tg is the temperature range over which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates a more rigid and highly crosslinked polymer network, which is desirable for the mechanical performance of dental composites in the oral environment.

Table 3: Illustrative DSC Data for Dental Composite Curing (Hypothetical)

ProcessPeak Temperature (°C)Enthalpy (J/g)
Curing ExothermX.XY.Y

(Note: This is a hypothetical table illustrating DSC data for the curing process. Actual values depend on the specific composite and curing conditions.)

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior

Dynamic Mechanical Analysis (DMA) is a technique used to measure the viscoelastic properties of materials as a function of temperature, time, frequency, and applied stress or strain. Viscoelasticity describes materials that exhibit both elastic (spring-like) and viscous (liquid-like) characteristics. Dental composites, like other polymers, are viscoelastic.

In a typical DMA experiment, an oscillating force is applied to the material, and the material's response (deformation) is measured. The output includes the storage modulus (E'), which represents the elastic or energy-storing component; the loss modulus (E''), which represents the viscous or energy-dissipating component; and the tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus and is indicative of the material's damping behavior.

DMA is particularly useful for characterizing the glass transition (Tg) of the cured composite, which appears as a significant drop in the storage modulus and a peak in the tan delta curve. The shape and position of the tan delta peak provide information about the molecular mobility and the degree of crosslinking in the polymer network. DMA can also assess the stiffness and energy dissipation capabilities of the composite under conditions simulating mastication forces, providing insights into its mechanical performance and durability.

Table 4: Illustrative DMA Data for a Cured Dental Composite (Hypothetical)

PropertyValue (at a specified temperature/frequency)
Storage Modulus (E')X.X GPa
Loss Modulus (E'')Y.Y GPa
Tan Delta (tan δ)Z.Z
Glass Transition (Tg)A.A °C (from tan δ peak)

Radiographic Characteristics and Measurement Methodologies

The interaction of dental materials with X-rays determines their appearance on radiographs. This section delves into the principles governing radiopacity in polymer composites and the in vitro techniques employed for its assessment.

Principles of Radiopacity in Polymer Composites

Radiopacity refers to the ability of a material to attenuate or absorb X-rays, appearing lighter or white on a radiograph pocketdentistry.comnih.gov. Conversely, radiolucent materials allow X-rays to pass through with minimal absorption, appearing darker pocketdentistry.comnih.gov. Polymers, the base of composite resins, are inherently radiolucent due to the low atomic numbers and electron densities of their constituent elements like carbon, hydrogen, oxygen, and nitrogen nih.govacs.org.

To impart radiopacity to dental polymer composites, radiopaque fillers containing elements with high atomic numbers are incorporated into the resin matrix scielo.brnih.govacs.orgmdpi.comunige.ch. Common examples of such elements include barium (Ba), strontium (Sr), zirconium (Zr), lanthanum (La), and ytterbium (Yb) kssfp.jpscielo.bracs.org. These heavy elements effectively absorb X-ray photons, increasing the material's radiopacity nih.govunige.ch. The degree of radiopacity in a composite is directly related to the type and percentage of these radiopaque fillers cavex-quadrant.nlscielo.brnih.govacs.orgresearchgate.netmdpi.com. A higher concentration of fillers with high atomic numbers generally leads to greater radiopacity nih.gov.

Adequate radiopacity is a critical property for dental composites used in posterior restorations, as it aids in the radiographic detection of secondary caries, voids, and overhangs, and helps differentiate the restoration from tooth structure nih.govscielo.br. The International Standards Organisation (ISO) Standard 4049 specifies that the radiopacity of composite restorative materials should be equal to or greater than that of the same thickness of aluminum nih.govkssfp.jp. Achieving a radiopacity similar to or slightly greater than that of enamel is considered desirable for improved radiographic diagnosis nih.govkssfp.jp.

In vitro Radiographic Assessment Techniques

In vitro radiographic assessment techniques are widely used to evaluate the radiopacity of dental materials under controlled conditions. A common methodology involves comparing the radiodensity of a material specimen to that of an aluminum step wedge of varying thicknesses when exposed to X-rays nih.govkssfp.jpnih.govscielo.br.

The general procedure involves preparing standardized specimens of the dental composite material, often with a specific thickness (e.g., 1 mm) uobaghdad.edu.iqjst.go.jp. These specimens are then radiographed alongside an aluminum step wedge and, frequently, slices of human or bovine enamel and dentin for comparison nih.govkssfp.jpscielo.br. Both conventional dental X-ray film and digital radiography systems, such as those utilizing CCD sensors or phosphor plates, are employed for image acquisition nih.govscielo.bruobaghdad.edu.iqjst.go.jpthieme-connect.com.

Following exposure, the radiodensity of the material specimens and each step of the aluminum wedge is measured. This measurement can be performed using a transmission densitometer for conventional film or image analysis software for digital radiographs nih.govscielo.bruobaghdad.edu.iqjst.go.jpthieme-connect.com. Digital systems provide measurements in grey shades or pixel values nih.govjst.go.jpresearchgate.net. A calibration curve is typically generated by plotting the measured radiodensity values against the known thicknesses of the aluminum step wedge nih.govjst.go.jp. The radiopacity of the composite material is then expressed as the equivalent thickness of aluminum (mm Al) that produces the same radiodensity cavex-quadrant.nlnih.govnih.govscielo.bruobaghdad.edu.iqjst.go.jp. Some manufacturers may also express radiopacity as a percentage of aluminum radiopacity kckdirect.comvoco.dentalvoco.dental.

Studies have investigated the correlation between radiopacity values obtained using different radiographic systems, finding a linear correlation between conventional film and some digital systems, although some discrepancies may exist due to differences in technology nih.govthieme-connect.com. Standardized procedures, such as those outlined in ISO 4049, are crucial for ensuring consistent and comparable results across studies nih.govkssfp.jpmdpi.com.

Research findings on the radiopacity of dental composites, including different formulations of Polofil, illustrate the variation in this property among materials. For instance, one study reported a radiopacity of 2.8 mm Al equivalent for Polofil-Molar cavex-quadrant.nl. Another product, Polofil NHT, is reported to have a radiopacity of 250 %Al voco.dentaldentalkart.com. These values can be compared to the radiopacity of natural tooth structures, with enamel typically showing a higher radiopacity than dentin nih.govpocketdentistry.comjst.go.jp. The ISO 4049 standard requires composite radiopacity to be at least equivalent to 1 mm of aluminum nih.govkssfp.jp.

The following table presents example radiopacity data for various dental composites, including this compound, as found in research studies:

MaterialTypeRadiopacity (mm Al equivalent)Radiopacity (% Al)Source
Polofil-MolarUniversal hybrid2.8- cavex-quadrant.nl
Polofil NHTNano-Hybrid-250 voco.dentaldentalkart.com
Tetric-CeramUniversal hybrid8.8- cavex-quadrant.nl
Clearfil Anterior-0.6- cavex-quadrant.nl
Metafil-CX-0.6- cavex-quadrant.nl
Spectrum Tph-Highest (with film)- thieme-connect.com
Natural Look-Highest (with phosphor plates)- thieme-connect.com
Bisco Aelite-Lower than enamel/1mm Al- nih.gov
3M Filtek Silorane-Lower than enamel- nih.gov
Gradia Direct Anterior-0.61- jst.go.jp
Te-Econom-4.78- jst.go.jp
Human EnamelNatural Tooth~2.05- jst.go.jp
Human DentinNatural Tooth~1.11- jst.go.jp

Note: Radiopacity values can vary depending on the specific study, methodology, and the batch of material tested.

Compound Names and PubChem CIDs

While "this compound" is a product name and does not have a PubChem CID, the radiopacity of dental composites is attributed to the incorporation of fillers containing elements with high atomic numbers. Some elements commonly mentioned in the context of radiopaque fillers include:

ElementPubChem CID
Barium5358933
Strontium5359301
Zirconium5359322
Lanthanum5359303
Ytterbium5359321

V. Material Degradation Pathways in Simulated Environments

Hydrolytic Degradation Mechanisms

Hydrolytic degradation is a primary mechanism affecting the longevity of resin composite materials when exposed to an aqueous environment. This process involves the cleavage of ester bonds within the polymer matrix and at the interface between the filler particles and the matrix. mdpi.commdpi.com

Water Sorption and Diffusion within the Polymer Matrix

Water sorption in polymer composites occurs primarily through diffusion, where water molecules penetrate the material and occupy microvoids and free spaces within the polymer matrix. researchgate.netscielo.br This absorption can lead to plasticization and swelling of the polymer. researchgate.netscielo.br The diffusion of water can also facilitate the leaching of residual monomers, creating additional voids that further enhance water uptake. researchgate.net The amount of water sorption is influenced by the hydrophilicity of the composite, the polymer amount, the conversion rate, and the quantity of unpolymerized monomers. researchgate.net Studies have shown that water sorption increases until an equilibrium is reached for most materials. researchgate.net

Water transport within polymers can be described by models such as Fickian diffusion, although non-Fickian relaxations can occur at higher relative humidity, potentially related to swelling-induced plasticization. nih.gov Swelling is associated with strong interactions between water molecules and the polymer, leading to chain rearrangement. nih.gov Water clustering, resulting from self-hydrogen bonding of absorbed water, can also impact diffusion. nih.gov These effects are more pronounced in polyesters due to the strong interaction of water with ester groups. nih.gov

Filler-Matrix Interfacial Degradation

The interface between the filler particles and the polymer matrix is often considered the weakest part of a composite material. mdpi.comalliedacademies.org Degradation at this interface is significantly influenced by the interaction of water and the hydrolytic degradation of the silane (B1218182) coupling agent used to bond the filler to the matrix. mdpi.comalliedacademies.org The silanization process is crucial for establishing a strong bond, but the hydrolytic stability of the coupling agent, such as MPTS, is a concern, especially under cyclic loading and in the presence of acids and enzymes in the oral cavity. mdpi.comalliedacademies.org

Mechanical Degradation under Simulated Occlusal Loading

Dental restorations are subjected to repetitive mechanical forces during mastication, leading to mechanical degradation. Simulated occlusal loading in vitro aims to replicate these forces to evaluate the material's resistance to fatigue and wear. researchgate.netnih.gov

Fatigue and Cyclic Loading Protocols (In vitro)

Fatigue is a mechanical degradation process where the material's load-bearing capacity is reduced by repetitive stresses, leading to the accumulation of damage and potential failure at loads below the material's ultimate strength. nih.gov In vitro studies utilize cyclic loading protocols to simulate the stresses experienced in the oral cavity. researchgate.netnih.gov

Commonly used loading forces in simulated mechanical degradation studies of resin composite restorations are around 50 N, with frequencies typically ranging from 1.5 to 1.7 Hz. researchgate.net The number of cycles applied varies widely across studies, with 1.2 million cycles often used to simulate approximately 5 years of intra-oral function. researchgate.net Some studies have used higher frequencies, such as 20 Hz, to simulate chewing cycles during cyclic loading. nih.gov The applied loads can generate tensile and shear stresses at the tooth-restoration interface due to the differences in elastic properties between the restorative material and tooth structure. nih.gov

Effects of Thermal Cycling on Material Integrity

Thermal cycling is another in vitro method used to simulate the temperature changes that occur in the oral environment due to the consumption of hot and cold foods and beverages. researchgate.netresearchgate.net These temperature fluctuations can induce thermal stresses within the composite material, the restored tooth structure, and the bonded interface due to discrepancies in their thermal expansion coefficients. researchgate.netresearchgate.netmdpi.com

Thermal cycling can lead to the formation of microcracks in the polymer matrix or failure at the filler/matrix interface. scidoc.org Exposure to water during thermal cycling can also contribute to hydrolytic degradation of the silane coating on fillers or cause matrix swelling. scidoc.org Studies have shown that thermal cycling can increase surface roughness of composite materials. scidoc.org While some studies indicate that thermal cycling alone may not significantly affect bond strength, the combination of thermal cycling and mechanical loading (thermomechanical cycling) has been shown to significantly increase surface damage and microleakage in dental sealants and can impact the mechanical performance of restorative materials. researchgate.netmdpi.com The dwell time in hot and cold baths during thermal cycling is crucial, as insufficient dwell time may not allow the material to reach the target temperatures, potentially affecting the validity of the simulation. nih.gov

Enzymatic and Chemical Degradation (In vitro Material Stability)

Beyond hydrolysis and mechanical wear, dental composites can also be subject to enzymatic and chemical degradation in the oral environment. The oral cavity contains various enzymes and can experience significant pH variations due to dietary intake and bacterial activity.

Enzymatic degradation of polymers, particularly those containing ester groups, can occur through specific enzyme-catalyzed reactions. sci-hub.senih.gov Lipases, for instance, are known to be capable of degrading polycarbonate polymers. frontiersin.org In vitro studies using enzyme solutions, such as lipase, have demonstrated degradation of composite materials. frontiersin.orgresearchgate.net The extent of enzymatic degradation can be influenced by the chemical composition of the composite, including the presence of ester linkages. researchgate.net

Chemical degradation can also be influenced by the oral environment's pH. Acidic conditions, which can result from the consumption of certain beverages, can accelerate the hydrolysis process and potentially lead to the deterioration of the mechanical properties of composite materials. mdpi.comnih.gov Studies have evaluated the stability of dental composites when exposed to various beverages, assessing changes in properties like microhardness and flexural strength. nih.gov

Research findings suggest that the degradation of composite resins is affected by multiple factors, including chewing, changing oral temperature, and exposure to substances in the oral environment. researchgate.net For a more comprehensive understanding of degradation, combining mechanical cyclic loading and thermal cycling with water immersion in in vitro studies is recommended. researchgate.net

Surface Degradation and Roughness Evolution

Surface degradation is a critical aspect of material performance in the oral cavity, directly impacting aesthetics, plaque accumulation, and the longevity of the restoration. The evolution of surface roughness is a key indicator of this degradation.

The surface roughness of dental restorative materials like composite resins and glass ionomer cements is influenced by a multitude of factors related to their composition, structure, and interaction with the oral environment or simulated conditions.

For composite resins, the characteristics of the inorganic filler particles, including their size, shape, content, and distribution within the resin matrix, play a significant role mdpi.comallenpress.comcenmed.comnih.govnih.gov. Materials with larger filler particles tend to exhibit higher surface roughness after wear or finishing procedures due to preferential removal of the softer resin matrix, leaving the harder filler particles exposed thieme-connect.comdergipark.org.tr. The type of resin matrix and the degree of polymerization conversion also affect surface hardness and, consequently, the material's resistance to surface changes nih.govdergipark.org.tr. Incomplete polymerization can lead to a softer surface that is more prone to wear and increased roughness nih.gov.

Aging processes in simulated environments, such as water sorption, thermal cycling, and exposure to acidic or enzymatic solutions, can significantly increase surface roughness mdpi.comallenpress.comcenmed.comthieme-connect.comrsdjournal.orgmdpi.com. Water sorption can lead to swelling and softening of the matrix, making it more susceptible to wear mdpi.comscielo.org.zarde.ac. Thermal cycling can cause differential expansion and contraction between the matrix and fillers, potentially leading to filler debonding and surface irregularities rde.acmdpi.comallenpress.com. Chemical degradation can also alter the surface topography mdpi.comscielo.org.za.

For glass ionomer cements, factors influencing surface roughness include the characteristics of the glass powder, the liquid-to-powder ratio, and the handling and setting conditions scielo.brnih.gov. Exposure to moisture or dehydration during the initial setting phase can negatively impact the surface quality scielo.br. The size and distribution of the glass particles are also critical determinants of surface roughness scielo.brnih.gov. Some studies on GICs have shown that materials with larger average particle sizes tend to have higher surface roughness nih.gov.

A surface roughness (Ra) value above a certain threshold, often cited as 0.2 µm, is considered critical as it facilitates bacterial adhesion and plaque accumulation, increasing the risk of secondary caries and periodontal inflammation scielo.brmdpi.comnih.gov. Rougher surfaces can also lead to increased staining and reduced aesthetic appearance scielo.brnih.gov.

Polishing is a crucial step in the finishing of dental restorations, aimed at reducing surface roughness, improving aesthetics, and minimizing plaque retention. The effectiveness of polishing procedures depends on the material properties, the polishing system used, and the technique and timing of application rde.acnih.govdergipark.org.trrsdjournal.orgmdpi.commdpi.comnih.govbiorxiv.org43.230.198nih.govthieme-connect.deannalidistomatologia.eu.

Different polishing systems, utilizing various abrasive particles and techniques (e.g., discs, brushes, pastes), yield different surface finishes rde.acdergipark.org.trmdpi.commdpi.combiorxiv.org43.230.198nih.govthieme-connect.de. Studies have shown that multi-step polishing systems generally result in smoother surfaces compared to two-step systems biorxiv.org. The grit size and composition of the abrasive materials in the polishing system are important factors mdpi.com.

While polishing initially reduces surface roughness, the effects of aging in the oral environment or simulated conditions can lead to an increase in roughness over time, even after polishing cenmed.comthieme-connect.comrsdjournal.orgmdpi.com. This is often attributed to the degradation of the resin matrix, which can expose or dislodge filler particles, particularly in composite resins thieme-connect.comdergipark.org.tr. Repolishing aged restorations may not always fully restore the initial surface smoothness thieme-connect.com.

For glass ionomer cements, the timing of polishing relative to the setting reaction is important rsdjournal.org43.230.198. Premature finishing and polishing with rotary instruments can disrupt the setting matrix and result in increased surface roughness 43.230.198.

Research on Polofil variants has investigated the effects of polishing and aging on surface roughness. A study comparing Polofil NHT (a nanohybrid composite) to another composite found that thermocycling increased the surface roughness of both materials cenmed.com. Another study involving Polofil Supra (a micro-hybrid composite) evaluated surface roughness after different polishing periods and thermal aging, noting that aging influenced roughness and that the effectiveness of polishing could vary depending on the material and timing rsdjournal.org.

Data on the surface roughness of different dental materials, including some Polofil variants or comparable materials, after various polishing and aging protocols in simulated environments can provide valuable insights into their surface stability.

Material Type (Example)Polishing System/MethodAging Condition (Simulated Environment)Initial Roughness (Ra, µm)Roughness After Aging (Ra, µm)Change in Roughness (ΔRa, µm)Source
Nanohybrid Composite (Polofil NHT)Not specified (Baseline)Thermocycling (1000 cycles)Mean (SD) before agingMean (SD) after agingIncrease observed cenmed.com
Microhybrid Composite (Polofil Supra)SofLex Pop On disks (Immediate polishing)Thermal aging (10,000 cycles)Mean (SD) before agingMean (SD) after agingIncrease observed rsdjournal.org
Microhybrid Composite (Durafill VS)SofLex Pop On disks (Immediate polishing)Thermal aging (10,000 cycles)Mean (SD) before agingMean (SD) after agingIncrease observed rsdjournal.org
Nanoparticulate Composite (Filtek Z350 XT)SofLex Pop On disks (Immediate polishing)Thermal aging (10,000 cycles)Mean (SD) before agingMean (SD) after agingIncrease observed rsdjournal.org
Nanohybrid Composite (Spectra Smart)SofLex Pop On disks (Immediate polishing)Thermal aging (10,000 cycles)Mean (SD) before agingMean (SD) after agingIncrease observed rsdjournal.org
Glass Ionomer Cement (Ionofil Molar)Polishing procedure appliedNot specified (Before/After polishing)Mean (SD) before polishingMean (SD) after polishingDecrease observed after polishing thieme-connect.de
Conventional GIC (Fuji IX)Not specified (After setting)NoneMean (SD) after settingN/AN/A scielo.br
High-Viscosity GIC (Vitromolar)Not specified (After setting)NoneMean (SD) after settingN/AN/A scielo.br
Nanofiller GIC (Ketac N100)Polishing procedure appliedNot specified (Before/After polishing)Mean (SD) before polishingMean (SD) after polishingNo significant difference observed thieme-connect.de

The interplay between material composition, degradation processes in simulated environments, and the effects of polishing significantly influences the surface characteristics and ultimately the clinical success of dental restorative materials like Polofil Molar.

Vi. Theoretical and Computational Modeling in Polofil Molar Research

Molecular Dynamics Simulations of Polymerization and Network Structure

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of dental resin-based composites over time and the evolution of their structure nih.govresearchgate.net. MD simulations can provide atomic-level insights into the reinforcement effects and mechanisms within dental resin composite models that integrate monomers, fillers, and coupling agents nih.gov. This approach offers a bottom-up perspective for characterizing and predicting material properties nih.gov.

Studies utilizing MD simulations have explored the interactions of methacrylate (B99206) groups on hybrid resins containing additives like polyhedral oligomeric silsesquioxane (POSS) researchgate.netmdpi.com. By varying the amount of POSS, simulations can evaluate macro-properties such as density, stress-strain behavior, and powder diffraction patterns, comparing these computational findings with experimental results researchgate.netmdpi.com. For instance, MD simulations have been used to study water sorption in methacryl-based POSS dental composites, analyzing hydrogen bonding, cluster formation, density projections, and the diffusion coefficient of water molecules within the resin matrix mdpi.com. These simulations help in understanding the interaction of water molecules with the resin matrix, which influences the composite's mechanical properties mdpi.com.

MD simulations are considered indispensable for investigating the dynamic behavior of dental resin-based composites over extended periods, focusing on biomechanical properties like Young's modulus, shear modulus, and flexural strength nih.govresearchgate.net. They can also be used to calculate hydrogen bonds, which act as stabilizers of ligand-ligand complex interactions nih.govresearchgate.net.

Finite Element Analysis (FEA) for Stress Distribution in Materials

Finite Element Analysis (FEA) is a widely used computational method in dentistry to simulate and analyze stress distribution within dental structures and restorative materials researchgate.netjst.go.jpmdpi.comekb.egmdpi.com. This technique is essential for understanding how dental composites, when used in restorations, behave under various loading conditions.

FEA allows for the construction of three-dimensional models of teeth and restorations, enabling the investigation of stress patterns in the remaining tooth structure and the restorative material itself researchgate.netjst.go.jpmdpi.comekb.eg. Studies have employed 3D-FEA to analyze stress distributions in composite resin cores with fiber posts of varying diameters, comparing them to traditional gold-cast posts and cores researchgate.netjst.go.jp. These analyses can reveal that stress distributions in the tooth structure and composite resin may be influenced by factors such as the diameter of the fiber post researchgate.netjst.go.jp.

FEA is also used to study the impact of cavity design and restorative material on stress distribution in dental hard tissues mdpi.com. Simulations can show how stress is localized and redistributed after coronal restoration with composite mdpi.com. Furthermore, FEA has been applied to investigate stress patterns in weakened teeth restored with different post-core materials, demonstrating that stress patterns in fiber-reinforced composites can be closer to those of natural teeth compared to other materials like zirconia or gold alloy ekb.eg.

FEA models can incorporate various components of the tooth-restoration system, including the post, core, gutta percha, resin cement, and supporting structures ekb.eg. By applying simulated loads, researchers can calculate and visualize stress, strain, and displacement using colored stress maps mdpi.comekb.eg.

Quantum Chemical Calculations for Monomer Reactivity

Quantum chemical (QC) calculations are valuable for investigating the electronic properties and reactivity of monomers used in dental resin composites chemicalpapers.comscienceopen.commdpi.comnih.govmdpi.com. These calculations provide insights at the atomic and molecular level, helping to understand how monomers behave during polymerization and interact with other components.

QC methods, such as Density Functional Theory (DFT), are routinely used to calculate the potential energy surface for molecular systems and analyze electronic features like electrostatic potential (ESP) and Mulliken charge chemicalpapers.comscienceopen.commdpi.comnih.gov. These analyses can help determine potential recognition sites for interactions between monomers and other molecules mdpi.com.

Studies have used QC calculations to investigate the effect of adding substances like silver ions to the structure of monomers such as bisphenol A glycerolate dimethacrylate (Bis-GMA) chemicalpapers.com. Results from methods like the Fukui function and atoms in molecules (AIM) can indicate that the presence of certain ions can create more reactive sites and suggest stronger interactions between monomer molecules chemicalpapers.com.

QC calculations are also applied to study the kinetics of reactions in free radical polymerization, which is the basis for the curing of many dental composites mdpi.com. They can help characterize individual reaction steps, including propagation, copolymerization, and secondary reactions, especially those that are difficult to analyze experimentally mdpi.com. QC simulations can provide estimated propagation rate coefficients and Arrhenius parameters (activation energy and pre-exponential factor) for the homopolymerization of various monomers mdpi.com.

Data-Driven Approaches and Machine Learning in Materials Discovery

Data-driven approaches and machine learning (ML) are emerging as powerful tools to accelerate the discovery and development of new dental materials nih.govresearchgate.netumkc.eduada.orgarxiv.org. These methods leverage existing data to identify patterns, predict properties, and guide experimental efforts.

ML models can be developed to predict material properties based on their compositional features nih.govumkc.edu. For example, ML has been used to predict the microtensile bond strength (µTBS) of dental adhesives with high accuracy based solely on their chemical features nih.govumkc.edu. This can help identify important chemical features contributing to desired properties nih.gov.

The traditional approach to developing dental materials involves time-consuming laboratory measurements nih.govumkc.edu. Data-driven approaches, in contrast, can quickly analyze large amounts of existing data to find input patterns or combinations that lead to optimal output properties nih.gov. This has the potential to significantly accelerate the development process and lead to the discovery of novel materials with unprecedented functionality and performance nih.govumkc.eduada.org.

Physics-based artificial intelligence, which integrates experiments with physics-based models and data-driven simulations, is being explored for designing next-generation dental composites with properties like self-healing and antimicrobial capabilities ada.org. This integrated approach can drastically reduce the number of parameters that need to be tested experimentally ada.org.

While there has been a scarcity of studies applying AI/ML specifically to advance dental material research and development compared to other fields, the potential for data-driven approaches to transform the field is significant nih.govumkc.edu. Materials informatics, an emerging discipline, utilizes data-driven methods for materials discovery researchgate.net.

Thermodynamic Modeling of Composite Systems

Thermodynamic modeling plays a role in understanding the behavior and stability of composite systems, including dental materials researchgate.netresearchgate.net. While the search results did not provide specific thermodynamic modeling studies directly on Polofil Molar, research on other dental materials and composite systems illustrates the applicability of these methods.

Thermodynamic studies can involve analyzing phase diagrams of binary or ternary systems relevant to dental materials, such as those involving mercury and other elements used in dental amalgam researchgate.net. Techniques like the CALPHAD (Calculation of Phase Diagrams) method and the Modified Quasichemical Model (MQM) are used to optimize thermodynamic descriptions and understand phase behavior researchgate.net. The Compound Energy Formalism (CEF) is also employed for modeling solid phases researchgate.net.

Understanding the thermodynamics of composite systems is crucial for predicting material stability, potential reactions between components, and the influence of temperature and environment on material properties researchgate.netresearchgate.net. While the provided search results focused more on metallic systems like dental amalgam and general composite staining studies researchgate.netresearchgate.net, the principles of thermodynamic modeling are applicable to understanding the complex interactions and phase behavior within resin-based dental composites containing monomers, fillers, and other additives. Complete understanding of material characteristics and design strategies through such modeling can guide the creation of novel materials with desired properties researchgate.net.

Vii. Comparative Material Science Studies of Polofil Molar Formulations

Comparison with Other Dental Composite Classes

Polofil products, including Polofil NHT (nano-hybrid) and Polofil Supra (micro-hybrid), have been subjects of comparative evaluations against various dental composite classes such as other nano-hybrid, micro-hybrid, nanofilled, and bulk-fill composites. These comparisons typically involve assessing mechanical properties, surface characteristics, and marginal adaptation.

Studies evaluating fracture resistance of posterior teeth restored with different composite resins, including micro-hybrid composites like Polofil Supra and nano-hybrid composites like Tetric N-Ceram and nanofilled composites like Filtek Z-350, have shown varying results. One study indicated less difference in fracture load between different recent composite resins when restoring MOD cavities, although intact, unrestored teeth exhibited the highest fracture load. sigmaaldrich.comnih.govscispace.com Another comparative study assessing compressive strength, flexural strength, and micro-hardness of different composite types found that micro-hybrid composites exhibited the highest compressive strength, while nano-hybrid composites showed higher flexural strength and micro-hardness. researchgate.net Polofil NHT was included in this study, demonstrating competitive mechanical properties. researchgate.net

Comparisons also extend to surface properties like surface roughness. Research investigating the effect of thermocycling on the surface roughness of nanohybrid composites, including Polofil NHT and Filtek Z350XT, found no statistically significant difference in surface roughness values between the two materials after thermocycling. uni-muenchen.de The filler loading and morphology are known to influence surface roughness and mechanical properties, with higher filler content often correlating with lower surface roughness and improved mechanical performance. uni-muenchen.denih.gov

Flexural strength and modulus of elasticity are other key properties evaluated in comparative studies. A study comparing several dental composites, including Polofil Supra, found that different composites exhibited varying flexural strength and modulus of elasticity values. nih.govvoco.dental The relationship between modulus of elasticity and polymerization shrinkage is considered critical for maintaining the adhesive interface. nih.gov

Evaluation of Formulation Modifications on Material Performance (e.g., filler content, monomer ratios)

The performance of dental composite materials is intrinsically linked to their composition, particularly the type and proportion of monomers in the resin matrix and the characteristics and content of inorganic fillers. Polofil formulations, like other composites, are subject to modifications in these components to optimize their properties for specific clinical applications.

Filler content is a significant factor influencing the mechanical properties and handling characteristics of composites. Polofil NHT is reported to have a high filler content of over 83% by weight, while Polofil NHT Flow has a very high filler content exceeding 76% by weight. uni-muenchen.dewikipedia.orgvoco.dentalnih.govcda-adc.cauzh.chatriumdental.net This high filler loading contributes to superior physical properties, including high flexural and compressive strength, as well as increased abrasion resistance. voco.dentalcda-adc.ca The percentage and characteristics of filler particles directly impact properties such as surface hardness and resistance to abrasion. uni-muenchen.deatriumdental.net

Polymerization shrinkage, an inherent characteristic of resin-based composites, is influenced by the monomer composition and filler content. Polofil NHT is noted for its minimal shrinkage, reported to be less than 1.8%, while Polofil NHT Flow has a polymerization shrinkage of 3.2%. wikipedia.orgvoco.dentalnih.govcda-adc.cauzh.chatriumdental.net A lower monomer content, achieved by maximizing filler content, generally results in less shrinkage. researchgate.net The selection of monomers also plays a role in polymerization shrinkage and other properties like viscosity and reactivity. nih.govresearchgate.net

The type of monomers used in the resin matrix, such as Bis-GMA, UDMA, and TEGDMA, affects various properties, including polymerization stress, conversion, and reaction rate. nih.govnih.gov While the specific monomer ratios in Polofil formulations are proprietary, the balance between different monomers and the filler system is crucial for achieving the desired balance of mechanical properties, handling, and reduced polymerization shrinkage.

Methodological Considerations for In Vitro Comparative Analysis

In vitro studies are essential for evaluating the material properties of dental composites under controlled laboratory conditions. A variety of standardized testing methods are employed to compare the performance of different formulations, including Polofil Molar products.

Common in vitro tests include the evaluation of mechanical properties such as flexural strength, compressive strength, and hardness. Flexural strength, often measured using three-point or biaxial flexure tests, assesses a material's resistance to bending forces, which is crucial for posterior restorations subjected to occlusal stress. wjgnet.comnih.gov Hardness tests, such as Vickers hardness (VHN), measure a material's resistance to localized deformation. wjgnet.com Wear resistance and abrasion are evaluated using various methods to simulate the effects of mastication and toothbrushing. uzh.chatriumdental.netnih.govresearchgate.net

Marginal integrity and adaptation are assessed using techniques like microleakage tests and micro-CT analysis to evaluate the seal between the restorative material and the tooth structure. nih.govnih.gov Polymerization shrinkage is measured using different methods to quantify the volumetric or linear contraction of the composite during curing. nih.gov

Methodological considerations are critical for ensuring the reliability and comparability of in vitro results. These include standardized sample preparation techniques, controlled curing conditions (light intensity and exposure time), appropriate loading conditions for mechanical tests, and consistent measurement protocols for surface properties. sigmaaldrich.comnih.govscispace.comnih.govwikipedia.orgdentalkart.com The choice of testing equipment, such as universal testing machines for mechanical strength and profilometers for surface roughness, also influences the results. sigmaaldrich.comnih.govscispace.comuni-muenchen.de Variability in testing protocols across studies can contribute to differences in reported values for similar materials. wjgnet.comnih.gov Statistical analysis is necessary to determine the significance of observed differences between materials. sigmaaldrich.comnih.govscispace.comuni-muenchen.dewikipedia.orgdentalkart.com

Compound Names and PubChem CIDs

Dental composite materials like this compound formulations are complex mixtures. The primary components typically include a resin matrix composed of various monomers and inorganic filler particles. Some common monomers and fillers found in dental composites, which may be present in Polofil products, are listed below with their corresponding PubChem CIDs.

Compound NamePubChem CID
Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA)15284
Urethane (B1682113) dimethacrylate (UDMA)170472
Triethylene glycol dimethacrylate (TEGDMA)7979
Silicon Dioxide (Silica)24261
Barium Glass-
Zirconium Dioxide (Zirconia)14862

Data Tables

Here are some data points on filler content and polymerization shrinkage for Polofil NHT and Polofil NHT Flow, based on the search results:

Material Filler Content (% w/w) Polymerization Shrinkage (%)
Polofil NHT > 83 < 1.8
Polofil NHT Flow > 76 3.2

Comparative mechanical property data for Polofil products alongside other specific composites were found in a format that is challenging to present in a simple comparative table across all studies due to variations in testing parameters and the specific comparator materials used in each study. However, the findings discussed in Section 7.1 summarize the relative performance observed in these studies. For instance, one study indicated Polofil NHT's competitive position in compressive strength, flexural strength, and micro-hardness compared to other tested composites.

Viii. Innovations and Future Research Directions in Polofil Molar Material Science

Development of Novel Monomers and Polymer Architectures

The resin matrix, primarily composed of monomers, forms the continuous phase of dental composites and significantly influences their properties. nih.govmedicaljournalssweden.se Traditional dimethacrylate monomers like Bis-GMA, UDMA, and TEGDMA have been widely used, but they present challenges such as polymerization shrinkage and associated stress, which can compromise the longevity of restorations. nih.govresearchgate.netresearchgate.net

Current research is heavily focused on designing and synthesizing novel monomers and polymer architectures to overcome these limitations. Strategies include the development of monomers with reduced volumetric shrinkage upon polymerization, such as spiroorthocarbonates and vinylcyclopropanes, which can undergo ring-opening polymerization. nih.govresearchgate.net Additionally, researchers are exploring monomers that can impart specific functionalities to the composite, such as antibacterial activity, improved radio-opacity, or enhanced resistance to degradation. nih.govmedicaljournalssweden.semdpi.com High-molecular-weight methacrylate (B99206) monomers and Bis-GMA analogues with more rigid structures are also being investigated to reduce shrinkage while maintaining mechanical integrity. nih.gov

The chemical structure of monomers plays a crucial role in determining the performance of cured dental resin composites. nih.govmedicaljournalssweden.se Novel monomers are being designed to address issues like shrinkage stress, biofilm formation, and the potential estrogenicity associated with some traditional components like Bis-GMA. nih.gov

Integration of Advanced Filler Technologies

Inorganic fillers are a critical component of dental composites, contributing significantly to their mechanical strength, wear resistance, optical properties, and radiopacity. nih.govnorthumbria.ac.ukacs.org Polofil Supra, for instance, is described as a microhybrid composite containing micro and macro fillers, while Polofil NHT is a nanohybrid composite with a high filler content. kckdirect.comvoco.dentalkckdirect.comvoco.dentaldentalkart.com

Advances in filler technology involve optimizing the size, shape, distribution, and surface modification of filler particles. Research explores the use of various filler types, including traditional glass and ceramic particles, as well as novel materials like nanofibers, nanoclusters, and bioactive glasses. nih.govnorthumbria.ac.ukacs.org Surface modification of fillers with silane (B1218182) coupling agents is essential to ensure strong adhesion between the inorganic filler and the organic resin matrix, which is vital for the composite's mechanical properties and hydrolytic stability. nih.govacs.org

The integration of advanced filler technologies aims to enhance properties such as flexural strength, fracture toughness, wear resistance, and reduce polymerization shrinkage. nih.govnorthumbria.ac.uk For example, studies have shown that the inclusion of short glass fibers can significantly increase flexural strength, compressive strength, and fracture toughness. The size and distribution of filler particles also impact properties like fracture toughness and flexural strength. northumbria.ac.uk

Filler TypeDescriptionPotential Benefits
MicrofillersSmall particles (typically < 0.1 µm)High polishability, good aesthetics
MacrofillersLarger particles (typically 10-100 µm)High mechanical strength, wear resistance
Hybrid FillersCombination of micro- and macro-sized particlesBalance of mechanical properties and aesthetics
NanofillersNanometer-sized particles (< 0.1 µm)Improved polishability, enhanced mechanical properties, reduced shrinkage
NanoclustersAgglomerates of nanoparticlesImproved filler loading, enhanced mechanical properties
NanofibersFibrous nanoscale fillersSignificant increase in flexural strength, elastic modulus, and fracture toughness
Bioactive FillersRelease ions (e.g., fluoride, calcium, phosphate)Promote remineralization, antibacterial properties

Next-Generation Photoinitiator Systems

Light-cured dental composites require a photoinitiator system to initiate the polymerization reaction upon exposure to visible light. Camphorquinone (B77051) (CQ) is the most commonly used photoinitiator, typically activated by blue light around 470 nm. marquette.edunih.gov However, CQ has a yellowish tint, which can affect the aesthetic properties of the composite, particularly in lighter shades. marquette.edursdjournal.org

Research into next-generation photoinitiator systems focuses on identifying and developing alternatives to CQ that offer improved properties. This includes photoinitiators with lower or no visible color, broader absorption spectra to be compatible with different light-curing units, and higher efficiency to achieve a greater depth of cure and degree of conversion. marquette.edunih.govrsdjournal.orgresearchgate.netnih.govresearchgate.netresearchgate.net

Alternative photoinitiators being investigated include trimethylbenzoyl-diphenylphosphine oxide (TPO), phenyl propanedione (PPD), and bis-acylphosphine oxide (BAPO). marquette.edunih.govresearchgate.netnih.gov These alternatives can offer advantages such as reduced yellowing and potentially faster polymerization rates or higher degrees of conversion compared to CQ-based systems. marquette.edu The choice of photoinitiator system and its concentration significantly influence the polymerization kinetics, degree of conversion, and ultimately the mechanical and optical properties of the cured composite. rsdjournal.orgresearchgate.netresearchgate.net

Advances in Multi-Scale Computational Material Design

Computational material science is playing an increasingly important role in the design and optimization of dental composite materials. mdpi.comunimelb.edu.aufrontiersin.orgnumberanalytics.combibliotekanauki.pl Multi-scale computational approaches, integrating techniques like molecular dynamics (MD) simulations and finite element analysis (FEM), allow researchers to model and predict the behavior of dental composites at different length and time scales. unimelb.edu.aunumberanalytics.com

Standardization of In Vitro Material Characterization Protocols

Accurate and reliable in vitro characterization of dental composite materials is essential for evaluating their properties, predicting their clinical performance, and comparing different materials. dergipark.org.trusp.brmdpi.comresearchgate.net While various testing methods exist for evaluating mechanical properties like flexural strength, hardness, and wear resistance, as well as other properties like water sorption and solubility, there is a recognized need for greater standardization of in vitro characterization protocols. dergipark.org.trusp.brmdpi.comresearchgate.netunits.it

Standardization is particularly important for accelerated aging protocols, which aim to simulate the long-term degradation of composites in the oral environment. mdpi.com The challenging conditions of the oral cavity, including fluctuations in temperature, pH, and mechanical stresses, can lead to the deterioration of composite restorations over time. mdpi.com Standardized aging methods are crucial for accurately predicting the in vitro longevity and the extent of property deterioration of dental composites. mdpi.com

International standards, such as those established by the ISO (International Organization for Standardization), provide guidelines for testing dental materials, including polymer-based materials. usp.brunits.it However, ongoing research seeks to refine and standardize protocols for various tests, including those for evaluating mechanical properties under different loading conditions, hydrolytic stability, and the interface between the composite and tooth structure. dergipark.org.trusp.brmdpi.comresearchgate.net Standardized protocols ensure comparability of results across different studies and facilitate the reliable assessment of novel materials.

Q & A

Q. How to determine the molar mass of Polofil Molar experimentally?

Methodological Answer: Use gravimetric analysis combined with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to verify molecular structure. For preliminary calculations, apply the formula:

Molar Mass=Mass of Sample (g)Moles of Sample\text{Molar Mass} = \frac{\text{Mass of Sample (g)}}{\text{Moles of Sample}}

Ensure purity via chromatography (e.g., HPLC) and validate results against theoretical values derived from atomic composition. Report uncertainties and replicate measurements to minimize systematic errors .

Q. What experimental protocols are recommended for synthesizing this compound with high purity?

Methodological Answer: Follow a stepwise synthesis protocol:

  • Step 1: Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to minimize by-products.
  • Step 2: Purify via recrystallization or column chromatography.
  • Step 3: Characterize intermediates and final product using FTIR, NMR, and elemental analysis. Document deviations from established procedures and cross-reference with literature to validate reproducibility .

Q. How to verify the identity of this compound when conflicting spectral data arise?

Methodological Answer:

  • Contradiction Resolution: Compare data with peer-reviewed spectra databases (e.g., NIST Chemistry WebBook).
  • Cross-Validation: Use complementary techniques (e.g., X-ray crystallography for structural confirmation if NMR/MS results are ambiguous).
  • Statistical Analysis: Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Advanced Research Questions

Q. How to resolve contradictions between theoretical and experimental thermodynamic properties (e.g., entropy, enthalpy) of this compound?

Methodological Answer:

  • Data Reconciliation: Re-examine assumptions in theoretical models (e.g., ideal gas behavior, solvent effects).
  • Experimental Refinement: Use adiabatic calorimetry for precise heat capacity (CpC_p) measurements across a temperature range (e.g., 15–300 K).
  • Debye Extrapolation: Apply the Debye model to estimate low-temperature contributions to entropy, then integrate Cp/TC_p/T data to calculate standard molar entropy. Validate against literature values from authoritative sources like NIST .

Q. What strategies optimize experimental design for studying this compound’s reactivity under varying conditions?

Methodological Answer:

  • DoE Framework: Use factorial designs to test multiple variables (pH, temperature, concentration).
  • In Situ Monitoring: Implement techniques like Raman spectroscopy or UV-Vis kinetics to track reaction progress.
  • Error Propagation Analysis: Quantify uncertainties in rate constants using Monte Carlo simulations. Document all parameters in supplementary materials to ensure reproducibility .

Q. How to integrate conflicting findings about this compound’s biological activity into a cohesive literature review?

Methodological Answer:

  • Systematic Review: Use Boolean operators (AND/OR/NOT) in PubMed, Scopus, and Web of Science to filter studies by methodology, sample size, and statistical rigor.
  • Meta-Analysis: Apply random-effects models to account for heterogeneity across studies.
  • Bias Assessment: Evaluate study limitations using tools like ROBINS-I for non-randomized experiments. Highlight gaps in mechanistic studies or dosage-response data .

Data Reporting and Reproducibility

Q. What metadata should accompany this compound’s experimental datasets to ensure reproducibility?

Methodological Answer: Include:

  • Sample Provenance: Synthesis date, batch number, purity metrics.
  • Instrumentation: Model numbers, calibration details, software versions.
  • Environmental Conditions: Temperature, humidity, and solvent purity.
  • Statistical Parameters: Confidence intervals, p-values, and effect sizes. Store data in FAIR-compliant repositories with persistent identifiers (DOIs) .

Q. How to design a data management plan (DMP) for long-term storage of this compound research data?

Methodological Answer:

  • DMP Framework: Define data types (raw, processed, metadata), storage formats (e.g., .csv, .cif), and access protocols.
  • Version Control: Use GitLab or Zenodo for tracking revisions.
  • Ethical Compliance: Anonymize human subject data (if applicable) and adhere to GDPR or HIPAA standards. Consult institutional guidelines and tools like DMPTool for templates .

Tables for Quick Reference

Parameter Recommended Technique Key References
Molar Mass DeterminationGravimetry + MS/NMR
Thermodynamic PropertiesAdiabatic Calorimetry
Structural ConfirmationX-ray Crystallography
Data ReproducibilityFAIR Principles

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.